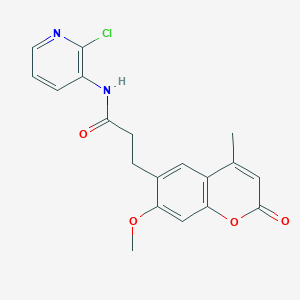![molecular formula C28H36N2O8S2 B15108181 Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B15108181.png)
Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, sulfonyl, and biphenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The sulfonyl groups are then added through sulfonation reactions, and finally, the biphenyl moiety is introduced via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate gives it distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C28H36N2O8S2 |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
ethyl 1-[4-[4-(3-ethoxycarbonylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-37-27(31)23-7-5-17-29(19-23)39(33,34)25-13-9-21(10-14-25)22-11-15-26(16-12-22)40(35,36)30-18-6-8-24(20-30)28(32)38-4-2/h9-16,23-24H,3-8,17-20H2,1-2H3 |
Clave InChI |
VVQQHSXLBZZYIC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
![Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15108116.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)


![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108151.png)
![1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B15108155.png)
![3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B15108157.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15108162.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15108168.png)

![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)

